砷酸

描述

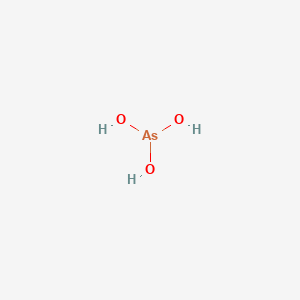

Arsenous acid, also known as arsenious acid, is the hydrolyzed form of arsenic trioxide and has the formula As(OH)3 . It is a colorless solution and a weak acid . It reacts with bases to make arsenite salts . It is highly toxic .

Synthesis Analysis

The preparation of As(OH)3 involves a slow hydrolysis of arsenic trioxide in water . Addition of base converts arsenous acid to the arsenite ions [AsO(OH)2]-, [AsO2(OH)]-2, and [AsO3]-3 . Reactions attributed to aqueous arsenic trioxide are due to arsenous acid and its conjugate bases .

Molecular Structure Analysis

The molecular weight of arsenous acid is 125.94 g/mol . As(OH)3 is a pyramidal molecule consisting of three hydroxyl groups connected by single bonds to arsenic . The 1H NMR spectrum of arsenous acid solutions consists of a single signal consistent with the molecule’s high symmetry .

Chemical Reactions Analysis

Arsenous acid reacts with bases to make arsenite salts . It is amphoteric, meaning it can react with both acids and bases . For example, it reacts with hydrochloric, hydrobromic, and hydroiodic acids to produce arsenic trichloride, tribromide, and triiodide .

Physical And Chemical Properties Analysis

Arsenic (atomic number, 33; relative atomic mass, 74.92) has chemical and physical properties intermediate between a metal and a non-metal, and is often referred to as a metalloid or semi-metal . It belongs to Group VA of the Periodic Table, and can exist in four oxidation states: –3, 0, +3, and +5 .

科学研究应用

1. 细胞增殖和凋亡研究

砷酸已被研究其对细胞增殖和凋亡的影响。在Bi、Gu和Chen(2002)进行的研究中,发现砷酸显著抑制人表皮角质细胞(HaCaT细胞)的增殖,并诱导凋亡,尤其是相对于A431细胞系而言HaCaT细胞更为敏感。这表明HaCaT细胞对砷酸的敏感性,表明其在与皮肤健康和疾病相关的细胞研究中的潜在应用(Bi, Gu, & Chen, 2002)。

2. 环境化学和热力学

砷酸的电离及其在不同温度范围内与其他化学物质的相互作用的研究是另一个重要的研究领域。Iakovleva(2003)提供了有价值的热力学数据,定义了砷酸从25到300°C的电离,有助于我们了解不同环境条件下砷的化学性质(Iakovleva, 2003)。

3. 神经毒性和人类健康

砷酸暴露与人类健康之间的关联,特别是与抑郁等神经方面的关系已被探讨。Rahman等人(2020)研究了尿中砷酸与抑郁之间的联系,揭示了显著的关联,并建议在这一领域进行进一步研究(Rahman, Yusuf, Niemann, & Dipon, 2020)。

4. 法医应用

在法医科学中,砷酸已被用于澄清中毒案件中的身份。Suzuki等人(2005)展示了同步辐射X射线荧光光谱法在法医背景下区分砷酸样本的应用,突显了其在法律调查中的应用(Suzuki, Suzuki, Ohta, Sugita, Kasamatsu, & Marumo, 2005)。

5. 环境和土壤科学

砷酸在环境污染中的作用以及由于土壤中微生物活动而发生的转化已成为研究课题。Pongratz(1998)使用高效液相色谱和电感耦合等离子体质谱法分析了受污染土壤中的砷化合物,包括砷酸,有助于我们了解环境中砷的循环和潜在的治理策略(Pongratz, 1998)。

安全和危害

未来方向

More information about aggregate exposure to arsenic is needed, including the amount and forms of arsenic found in foods . New strategies for mitigating arsenic exposures and related health effects range from engineered filtering systems to phytogenetics and nutritional interventions . Furthermore, integration of omics data with mechanistic and epidemiological data is a key step toward the goal of linking biomarkers of exposure and susceptibility to disease mechanisms and outcomes .

属性

IUPAC Name |

arsorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O3/c2-1(3)4/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPXMJHSNVMWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As(OH)3, AsH3O3 | |

| Record name | Arsenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074828 | |

| Record name | Arsenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.944 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arsenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

465 °C | |

| Record name | Arsenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Arsenous acid | |

CAS RN |

13464-58-9, 15502-74-6 | |

| Record name | Arsenous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arsenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENOUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935XD1L5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

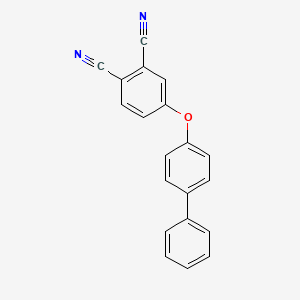

![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea](/img/structure/B1216555.png)

![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)